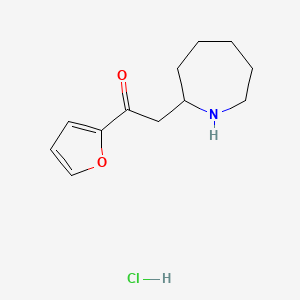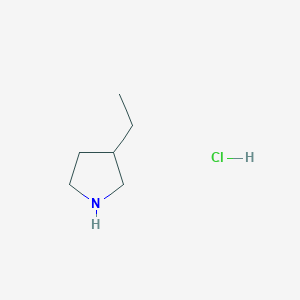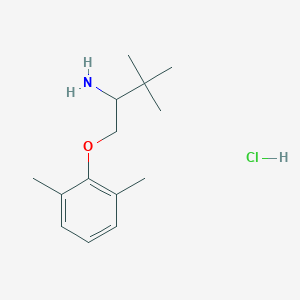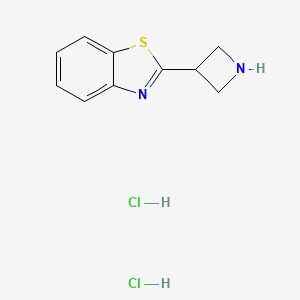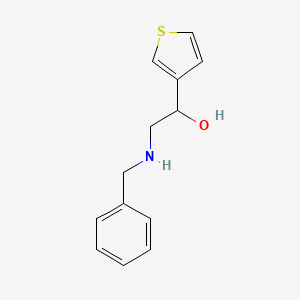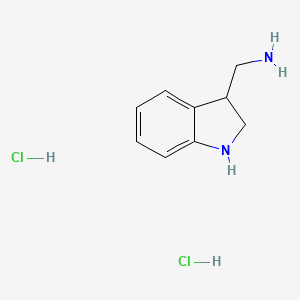
3-(氨甲基)吲哚二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)indoline Dihydrochloride is a compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.12 g/mol
科学研究应用
3-(Aminomethyl)indoline Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
3-(Aminomethyl)indoline Dihydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological responses . The specific interactions and resulting changes caused by 3-(Aminomethyl)indoline Dihydrochloride remain a topic of ongoing research.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)indoline Dihydrochloride typically involves the reaction of indoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)indoline Dihydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
3-(Aminomethyl)indoline Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form indoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline derivatives.
相似化合物的比较
Similar Compounds
Indoline: A bicyclic organic compound with a structure similar to 3-(Aminomethyl)indoline Dihydrochloride but without the aminomethyl group.
Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring, structurally related but lacking the aminomethyl group and hydrochloride salt.
Uniqueness
3-(Aminomethyl)indoline Dihydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
1408058-15-0 |
|---|---|
分子式 |
C9H13ClN2 |
分子量 |
184.66 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-indol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6,10H2;1H |
InChI 键 |
LDFQJMLXKKZJIY-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2N1)CN.Cl.Cl |
规范 SMILES |
C1C(C2=CC=CC=C2N1)CN.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


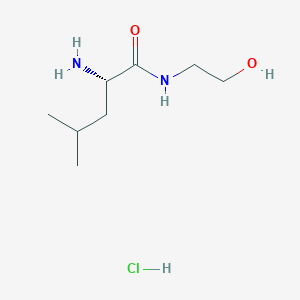
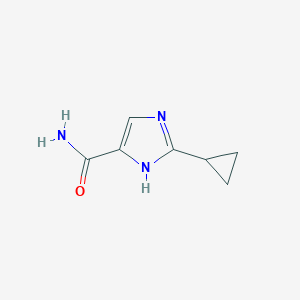
![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)
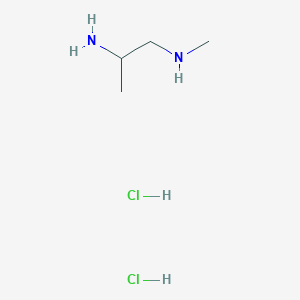
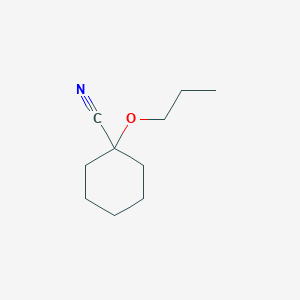
![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
amine](/img/structure/B1378097.png)
